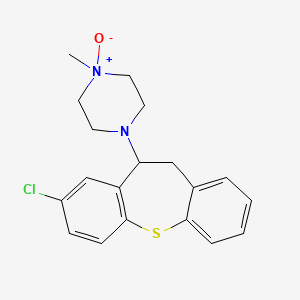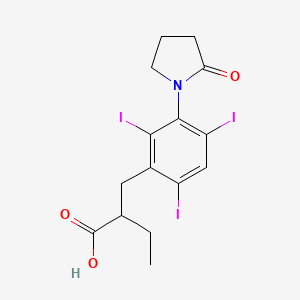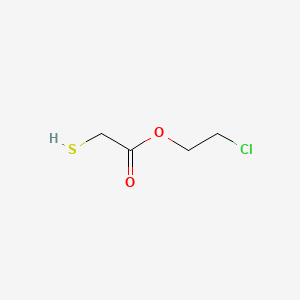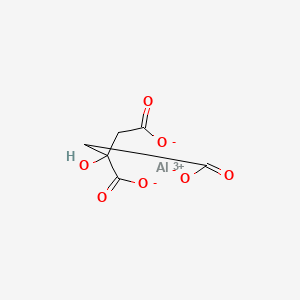
Aluminum citrate
Vue d'ensemble
Description
Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid . This compound is known for its various applications in different fields, including the oil industry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminium chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .
Industrial Production Methods: A stable aluminium citrate solution can be prepared by mixing an aluminium-chloride compound with an aqueous solution of citrate. The pH of the mixture is adjusted to a level of about 5.0 to 9.0 . This solution can be used as a liquid or dried for shipping and use at remote locations.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complex formation and substitution reactions. It can form complexes such as ammonium aluminium citrate by reacting with ammonium hydroxide .
Common Reagents and Conditions:
Complex Formation: this compound reacts with ammonium hydroxide to form ammonium aluminium citrate.
Substitution Reactions: It can react with metals like lead, forming a layer of charged metallic aluminium.
Major Products:
Ammonium Aluminium Citrate: Formed by mixing aluminium nitrate nonahydrate, citric acid, and ammonium hydroxide.
Metallic Aluminium: Formed by reacting aluminium citrate with metals like lead.
Applications De Recherche Scientifique
Aluminum citrate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker for polymers in the oil industry.
Biology: Involved in the processes of absorption and accumulation of aluminium ions.
Medicine: Used as an antiperspirant and has potential implications in preventing diseases like silicosis.
Industry: Employed as a conformance control agent to improve oil production and reduce excess water production.
Mécanisme D'action
Aluminum citrate exerts its effects by forming complexes with various ions. It can replace calcium ions in calcium citrate complexes, leading to increased phosphorus levels in the kidneys . This mechanism is associated with its potential to cause chronic renal failure and its suspected link to Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Aluminium Acetate: Another aluminium compound used in various applications.
Ammonium Aluminium Citrate: Formed by reacting aluminium citrate with ammonium hydroxide.
Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its wide range of applications in different fields. Its role as a crosslinker in the oil industry and its potential medical applications set it apart from other aluminium compounds .
Propriétés
Numéro CAS |
813-92-3 |
|---|---|
Formule moléculaire |
C6H8AlO7 |
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
| 31142-56-0 | |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
aluminum citrate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


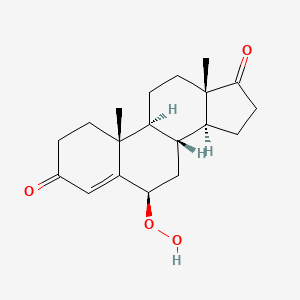
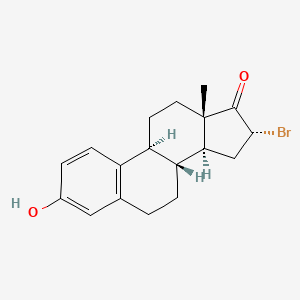

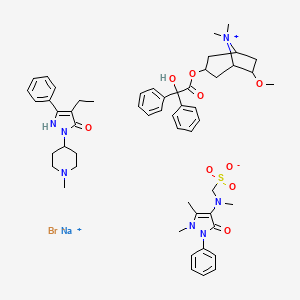
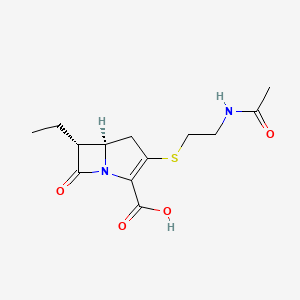
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)

